molecular formula C9H5FO3 B8060814 6-Fluorochromene-2,4-dione

6-Fluorochromene-2,4-dione

Cat. No.: B8060814
M. Wt: 180.13 g/mol
InChI Key: NBJLVCCKHBVDLN-UHFFFAOYSA-N
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Description

6-Fluorochromene-2,4-dione is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a chromene core, a motif prevalent in numerous biologically active natural products and pharmaceuticals, functionalized with a dione group and a fluorine atom. The fluorine atom is a common bioisostere that can influence a molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable modification for optimizing lead compounds . The 2,4-dione moiety is a key feature in several privileged medicinal chemistry scaffolds, such as thiazolidinediones (TZDs), which are well-known for their role as peroxisome proliferator-activated receptor (PPAR-γ) agonists and applications in antidiabetic research . Similarly, chromene derivatives bearing related heterocyclic systems like hydantoin have demonstrated notable potential as anticancer agents in biological screenings . Researchers utilize this fluorinated dione as a key synthetic intermediate for constructing more complex molecules. It serves as a precursor in the synthesis of various fused and hybrid heterocyclic systems targeted for screening against a range of biological activities. These applications may include the development of novel anticancer, antimicrobial, and metabolic disease therapeutics, leveraging the synergistic effects of its constituent pharmacophores. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluorochromene-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJLVCCKHBVDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C=CC(=C2)F)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of 6 Fluorochromene 2,4 Dione

Established Synthetic Approaches for Chromene-2,4-diones

The synthesis of the chromene-2,4-dione core, which exists in tautomeric equilibrium with 4-hydroxycoumarin (B602359), is well-established in organic chemistry. Several classical methods have been developed and are widely used for the preparation of these compounds.

One of the most prominent methods is the Pechmann condensation , which involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acidic catalyst. wikipedia.orgslideshare.net For the synthesis of the parent 4-hydroxycoumarin, phenol is reacted with malonic acid or its esters. The reaction is typically catalyzed by strong acids such as sulfuric acid, although various other catalysts have been explored to improve yields and reaction conditions. wikipedia.orgsciepub.com

Another common approach involves the reaction of phenols with malonic acid derivatives . For instance, heating a phenol with malonic acid in the presence of a dehydrating agent like phosphorus oxychloride and a Lewis acid such as zinc chloride can yield 4-hydroxycoumarins. sciepub.comarabjchem.org A variation of this method involves the use of Meldrum's acid with a phenol under solvent-free conditions to form an intermediate that is subsequently cyclized using Eaton's reagent or polyphosphoric acid. sciepub.comarabjchem.org

The synthesis can also be achieved starting from 2'-hydroxyacetophenones . These can be acylated with reagents like phosgene, dimethyl carbonate, or diethyl carbonate in the presence of a strong base such as sodium hydride to afford the 4-hydroxycoumarin ring system. sciepub.comias.ac.in

These established methods provide a versatile foundation for the synthesis of a wide array of substituted chromene-2,4-diones, which can then be further modified or adapted for the synthesis of fluorinated analogues.

Table 1: Comparison of Established Synthetic Approaches for Chromene-2,4-diones
Synthetic MethodStarting MaterialsCatalyst/ReagentsKey Features
Pechmann Condensation Phenol, β-ketoester (e.g., ethyl acetoacetate)Strong acids (e.g., H₂SO₄)One-pot synthesis, versatile for various substituted phenols. wikipedia.orgslideshare.net
From Phenols and Malonic Acid Phenol, Malonic acidPOCl₃, ZnCl₂Good yields, applicable to a range of phenols. sciepub.comarabjchem.org
Using Meldrum's Acid Phenol, Meldrum's acidEaton's reagent or PPA for cyclizationHigh-yielding, solvent-free initial step. sciepub.comarabjchem.org
From 2'-Hydroxyacetophenones 2'-Hydroxyacetophenone, Carbonyl source (e.g., diethyl carbonate)Strong base (e.g., NaH)Effective for specific substitution patterns. sciepub.comias.ac.in

Strategic Introduction of Fluorine via Specific Synthetic Pathways

The introduction of a fluorine atom into the chromene-2,4-dione scaffold can be achieved through several strategic approaches. The choice of method often depends on the desired position of the fluorine atom and the availability of starting materials.

A common strategy for the synthesis of 6-fluorochromene-2,4-dione is to start with a fluorinated precursor , such as 4-fluorophenol (B42351). This readily available starting material can be subjected to the established synthetic methods for chromene-2,4-dione synthesis. For example, the Pechmann condensation of 4-fluorophenol with a suitable β-ketoester would directly yield the 6-fluorinated product.

Direct fluorination of the pre-formed chromene-2,4-dione ring is another potential route, although it can present challenges in terms of regioselectivity. Electrophilic fluorinating agents, such as Selectfluor®, can be employed to introduce a fluorine atom onto the aromatic ring of the coumarin (B35378) system. The position of fluorination will be directed by the existing substituents on the ring.

An example of a synthetic route to a fluorinated 4-hydroxycoumarin derivative is the synthesis of the rodenticide flocoumafen. This multi-step synthesis involves the preparation of a substituted phenol which is then used to construct the coumarin ring system. mdpi.com While this is a more complex molecule, the principles of using fluorinated building blocks are applicable to the synthesis of this compound.

Green Chemistry Principles in the Synthesis of this compound Analogues

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies. These green chemistry principles are being increasingly applied to the synthesis of chromene-2,4-diones and their analogues.

Microwave-assisted synthesis has emerged as a powerful tool in this regard. Microwave irradiation can significantly reduce reaction times and improve yields in many organic transformations, including the synthesis of chromenes. nih.govjmest.orgvjs.ac.vnvjs.ac.vnresearchgate.net The Pechmann condensation, for instance, can be carried out under microwave irradiation, often leading to cleaner reactions and easier work-up procedures. wordpress.com

The use of ionic liquids as alternative reaction media is another green approach. Ionic liquids are non-volatile and can often be recycled, making them an attractive alternative to traditional organic solvents. The synthesis of chromene derivatives has been successfully demonstrated in ionic liquids, sometimes with improved yields and selectivities. rsc.org

Ultrasound-assisted synthesis is another energy-efficient method that can promote reactions through acoustic cavitation. This technique has been applied to the synthesis of various heterocyclic compounds, including chromene derivatives, often resulting in shorter reaction times and higher yields. nih.govresearchgate.netnih.gov

Furthermore, the development of reusable solid acid catalysts for the Pechmann condensation and other cyclization reactions is an important aspect of green chemistry. Catalysts such as nano-crystalline sulfated-zirconia have been shown to be highly efficient and can be recovered and reused multiple times. wordpress.com The use of novel, reusable catalysts, such as those derived from human urine carbon, has also been reported for chromene synthesis. mdpi.com

Table 2: Green Synthetic Approaches for Chromene-2,4-dione Analogues
Green Chemistry ApproachKey FeaturesPotential Application for this compound
Microwave-Assisted Synthesis Reduced reaction times, improved yields, cleaner reactions. nih.govjmest.orgresearchgate.netAccelerated Pechmann condensation of 4-fluorophenol.
Ionic Liquids Recyclable solvents, potential for improved yields and selectivity. rsc.orgSynthesis of this compound in a recyclable medium.
Ultrasound-Assisted Synthesis Shorter reaction times, energy efficient. nih.govresearchgate.netnih.govEnhanced rates of cyclization reactions leading to the fluorinated product.
Reusable Solid Catalysts Ease of separation, recyclability, reduced waste. wordpress.comUse of solid acid catalysts for the synthesis from 4-fluorophenol.

Novel Synthetic Routes and Derivatization of the this compound Core

Beyond the classical methods, research continues to explore novel synthetic routes to the chromene-2,4-dione core and its derivatives. One-pot multicomponent reactions are particularly attractive as they can generate molecular complexity in a single step, often with high atom economy. researchgate.net The development of novel catalysts, including organic phosphate (B84403) salts, is also expanding the toolbox for the synthesis of these compounds. researchgate.netscite.ai

Once the this compound core is synthesized, it can be further functionalized to create a diverse library of compounds for biological screening. The 4-hydroxyl group and the C3 position are common sites for derivatization.

C-Acylation at the 3-position can be achieved by reacting the 4-hydroxycoumarin with an acylating agent. arabjchem.org For example, reaction with acetic anhydride (B1165640) in the presence of a catalyst can introduce an acetyl group at the C3 position. nih.gov

Alkylation of the 4-hydroxyl group can be performed to generate 4-alkoxycoumarin derivatives. Additionally, the C3 position can be alkylated under certain conditions. arabjchem.org

The development of new methodologies for the synthesis of functionalized coumarins, such as a tandem C-acylation-cyclization process starting from an activated precursor, provides a novel and efficient route to these compounds. mdpi.com

Molecular Hybridization Techniques Applied to the this compound Scaffold

Molecular hybridization is a powerful strategy in drug design where two or more pharmacophores are combined into a single molecule to create a new chemical entity with potentially enhanced or synergistic biological activity. nih.govbenthamdirect.comnih.govresearchgate.net The chromene-2,4-dione scaffold is an excellent candidate for this approach due to its own inherent biological activities. amrita.eduresearchgate.netrjptonline.orgsemanticscholar.org

The this compound core can be hybridized with a variety of other bioactive moieties. For example, it could be linked to:

Chalcones: Coumarin-chalcone hybrids have been extensively studied and have shown a broad range of biological activities, including anticancer and antimicrobial effects. researchgate.net

Triazoles: The 1,2,3-triazole ring is a common linker in molecular hybridization and can be used to connect the coumarin scaffold to other pharmacophores. Coumarin-triazole hybrids have been investigated for their therapeutic potential. nih.gov

Nucleobases: Hybrid molecules containing a coumarin and a nucleobase have been synthesized and evaluated for their anticancer activity. mdpi.com

Amino acids: Conjugation of coumarins with amino acids can improve their pharmacokinetic properties and lead to new anticancer agents. nih.gov

Other heterocyclic systems: The coumarin nucleus has been hybridized with various other heterocyclic rings, such as thiazolidine-2,4-dione, rhodanine, and hydantoin, to generate compounds with potential anticancer activity. nih.gov

The synthesis of these hybrid molecules typically involves the functionalization of the this compound core at a suitable position, often the C3 or C4 position, to allow for the attachment of the other pharmacophore via a linker. globalresearchonline.net This approach offers a promising avenue for the development of novel therapeutic agents based on the this compound scaffold. japsonline.comnih.govscilit.com

Mechanistic Elucidation of Biological Activities of 6 Fluorochromene 2,4 Dione Derivatives

Anticancer Mechanisms of Action

The anticancer properties of chromene-2,4-dione derivatives, including fluorinated analogues, stem from their ability to interact with various cellular processes critical for cancer cell survival and proliferation. These mechanisms are multifaceted, involving the modulation of cell cycle checkpoints, induction of programmed cell death, and interference with key enzymatic and signaling pathways.

Derivatives of the chromene scaffold have been shown to exert antiproliferative effects by interfering with the normal progression of the cell cycle. This disruption prevents cancer cells from completing the division process, ultimately leading to growth arrest.

Certain chalcone (B49325) derivatives, which share structural motifs with chromenes, have been found to induce G1 cell cycle arrest. nih.gov This is achieved by downregulating the expression of key regulatory proteins such as cyclin D1 and cyclin-dependent kinase 4 (CDK4), which are essential for the transition from the G1 to the S phase of the cell cycle. nih.gov Similarly, other related heterocyclic compounds, such as pyrrole-based carboxamides, have been shown to induce a robust arrest in the G2/M phase. mdpi.com This arrest is a direct consequence of their interference with microtubule dynamics, a critical process for the formation of the mitotic spindle. mdpi.com The accumulation of cells in a specific phase of the cell cycle is a hallmark of effective anticancer agents that target cell division machinery.

Table 1: Effect of Chromene-Related Derivatives on Cell Cycle Regulatory Proteins

Compound ClassCell Cycle Phase ArrestModulated ProteinsEffectReference
Chalcone DerivativesG1Cyclin D1, CDK4Downregulation nih.gov
Pyrrole-based CarboxamidesG2/M-Halts Progression mdpi.com

A primary mechanism through which 6-fluorochromene-2,4-dione derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death. This process is crucial for eliminating malignant cells and is often dysregulated in cancer.

Studies on various chromene derivatives demonstrate their ability to trigger apoptosis through multiple pathways. One significant pathway is the intrinsic, or mitochondrial-dependent, pathway. For example, the chromene derivative 4-Clpgc has been shown to significantly increase the expression of the pro-apoptotic protein Bax while reducing the expression of the anti-apoptotic protein BCL2 in K562 leukemia cells. nih.gov This shift in the Bax/BCL2 ratio disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors. nih.govmdpi.com Furthermore, these compounds can increase the expression of the tumor suppressor gene TP53, a key regulator of apoptosis. nih.gov

Another identified mechanism involves the induction of endoplasmic reticulum (ER) stress. The herbicide Flurochloridone, which possesses a related chemical structure, was found to induce apoptosis in mouse Sertoli cells by activating the unfolded protein response (UPR). mdpi.com This activation leads to increased levels of phosphorylated-eIF2α, ATF4, and ATF6, culminating in the upregulation of the pro-apoptotic protein CHOP and subsequent cell death. mdpi.com

Table 2: Modulation of Apoptotic Markers by Chromene Derivatives

DerivativeCell LineKey FindingsFold Change (Treated vs. Control)Reference
4-ClpgcK562Upregulation of Bax42.74 nih.gov
4-ClpgcK562Upregulation of TP5335.88 nih.gov
4-ClpgcK562Downregulation of BCL21.47 nih.gov
FlurochloridoneTM4 Sertoli CellsUpregulation of CHOP, Bim, BaxDose-dependent increase mdpi.com

The chromene-2,4-dione scaffold is a promising template for the design of enzyme inhibitors, a key strategy in cancer therapy. The inhibition of enzymes crucial for hormone synthesis or cell signaling can effectively halt the growth of specific cancers.

Aromatase, a cytochrome P450 enzyme, is a critical target in hormone-dependent breast cancer as it catalyzes the final step in estrogen biosynthesis. nih.govdntb.gov.ua Steroidal compounds with a dione (B5365651) structure, such as exemestane (B1683764) (6-methylenandrosta-1,4-diene-3,17-dione), are potent irreversible inhibitors of aromatase. nih.gov The structural features of chromene-2,4-diones suggest they may also interact with the active site of such enzymes. Research on exemestane and its metabolites, including cysteine conjugates, has shown significant inhibition of estrone (B1671321) formation, which is a measure of aromatase activity. nih.govresearchgate.net For instance, the metabolite 17β-dihydroexemestane showed 63% inhibition of estrone formation at a 10 µM concentration. researchgate.net While direct studies on this compound are limited, the potential for this class of compounds to inhibit aromatase and other steroidogenic enzymes remains an active area of investigation.

Beyond hormone-related enzymes, kinase inhibition is another plausible mechanism. Many kinase inhibitors are used in cancer treatment to block signaling pathways that promote cell proliferation. nih.gov The diverse chemical space occupied by chromene derivatives allows for modifications that could lead to potent and selective kinase inhibitors.

Some studies suggest that chromene-2,4-dione derivatives may interfere with nucleic acid integrity and synthesis. DNA damage is a potent trigger for apoptosis in cancer cells.

Research on related compounds like Flurochloridone has indicated that it can induce DNA damage. mdpi.com While the precise mechanism of interaction is not fully elucidated, this damage could result from direct binding to DNA, generation of reactive oxygen species (ROS) that chemically alter DNA bases, or inhibition of enzymes involved in DNA replication and repair. Interference with RNA synthesis and processing is another potential anticancer mechanism. Studies on certain viral systems have shown that defective interfering RNAs can inhibit the expression of cognate full-length segment RNAs, highlighting that interference with RNA expression is a viable biological modulation strategy. researchgate.net

Microtubules, dynamic polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division, making them a well-established target for anticancer drugs. nih.govmdpi.com A number of heterocyclic compounds have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov

These agents typically bind to specific sites on tubulin, with the colchicine-binding site being a common target for destabilizing agents. mdpi.com By binding to this site, compounds can prevent the polymerization of tubulin heterodimers into microtubules. mdpi.com This disruption of microtubule dynamics leads to a failure in mitotic spindle formation, causing cells to arrest in the M-phase of the cell cycle and subsequently undergo apoptosis. mdpi.com The efficacy of this mechanism has been demonstrated for various scaffolds, including pyrrole-based carboxamides and SMART (4-substituted methoxybenzoyl-aryl-thiazoles) compounds, which effectively disrupt the microtubule network in cancer cells. mdpi.commdpi.com Given the structural diversity of chromene derivatives, it is plausible that specific substitutions, such as the 6-fluoro group, could confer potent tubulin polymerization inhibitory activity.

Table 3: Examples of Heterocyclic Tubulin Polymerization Inhibitors

Compound ClassProposed Binding SiteCellular EffectReference
Pyrrole-based CarboxamidesColchicine-binding siteDisruption of microtubule network, G2/M arrest mdpi.com
Chalcone AnaloguesColchicine-binding siteInhibition of cellular tubulin polymerization, G2/M arrest mdpi.com
SMART Compounds-Prevention of functional microtubule formation mdpi.com

Cancer cells often exhibit aberrant activation of signaling pathways that promote their growth, survival, and proliferation. Chromene derivatives have been investigated for their ability to modulate these critical pathways, including the PI3K/Akt and NF-κB pathways.

The PI3K/Akt pathway is a central regulator of cell survival and proliferation, and its inhibition is a key therapeutic strategy. Chalcone derivatives have been shown to suppress the PI3K/Akt signaling cascade, contributing to their pro-apoptotic and cell cycle arrest activities. nih.gov

The Nuclear Factor-kappa B (NF-κB) signaling pathway is another crucial target. NF-κB is a transcription factor that controls the expression of numerous genes involved in inflammation, immunity, cell survival, and proliferation. nih.govmdpi.com Its constitutive activation is a hallmark of many cancers, contributing to resistance to apoptosis. mdpi.com Various natural and synthetic compounds, including curcumin (B1669340) analogues, have been shown to inhibit the NF-κB pathway. nih.gov This inhibition can occur at multiple levels, such as preventing the degradation of the IκB inhibitor protein or blocking the translocation of NF-κB to the nucleus. nih.gov By suppressing NF-κB activity, chromene-2,4-dione derivatives could decrease the expression of anti-apoptotic genes (like BCL2) and other pro-survival factors, sensitizing cancer cells to apoptosis. frontiersin.org

Targeting of Oncogenic Cell-Signaling Cascades

Derivatives of the chromane-2,4-dione scaffold have demonstrated notable cytotoxic effects against various cancer cell lines. Research into this class of compounds has identified their potential to interfere with key oncogenic cell-signaling cascades, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Studies on a series of chromane-2,4-dione derivatives have revealed their cytotoxic potential against human cancer cell lines, including leukemia (HL-60 and MOLT-4) and breast cancer (MCF-7) cells. nih.govnih.gov In general, these compounds exhibited moderate cytotoxic effects, with a more pronounced potency observed against leukemia cell lines. nih.govnih.gov The cytotoxic activity of these derivatives is believed to be linked to their ability to modulate signaling pathways critical for cancer cell survival and growth. For instance, some chromone (B188151) derivatives have been investigated as inhibitors of key enzymes in oncogenic pathways, such as Bcr-Abl tyrosine kinase and carbonic anhydrases IX and XII. nih.gov

The introduction of a fluorine atom at the 6-position of the chromene-2,4-dione core is a strategic modification. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets and improving its metabolic stability and cell permeability. mdpi.com This can lead to a more potent inhibition of oncogenic signaling pathways. For example, the presence of trifluoromethyl groups in certain metal complexes has been shown to potentiate their cytotoxicity towards human cancer cell lines. mdpi.com While direct studies on this compound are limited, the established anticancer activity of the core scaffold suggests that this fluorinated derivative holds promise as a cytotoxic agent. Further research is necessary to elucidate the specific signaling cascades targeted by this compound and to fully understand its mechanism of action in cancer cells.

Table 1: Cytotoxic Activity of Chromane-2,4-dione Derivatives against Human Cancer Cell Lines

Compound Cell Line IC50 (µM)
Derivative 11 MCF-7 68.4 ± 3.9
Derivative 13 HL-60 42.0 ± 2.7
Derivative 13 MOLT-4 24.4 ± 2.6

Data sourced from a study on chromen-4-one and chromane-2,4-dione scaffolds. nih.gov

Antimicrobial Mechanisms of Action

The chromene scaffold is a key structural feature in a variety of compounds exhibiting antimicrobial properties. The mechanisms underlying these activities are diverse and can involve the inhibition of essential bacterial processes.

The bacterial cell wall, particularly the peptidoglycan layer, is a critical structure for bacterial survival, making its biosynthetic pathway an attractive target for antimicrobial agents. nih.govnih.gov Mur ligases (MurC-MurF) are essential enzymes in the cytoplasmic steps of peptidoglycan biosynthesis. nih.gov Inhibition of these enzymes disrupts the formation of the UDP-MurNAc-pentapeptide precursor, leading to a weakened cell wall and ultimately cell death.

Thiazolidine-2,4-dione derivatives, which share structural similarities with the dione portion of this compound, have been investigated as inhibitors of Mur ligases. nih.gov For example, a d-glutamic acid-containing dual inhibitor of MurD and MurE ligases from Escherichia coli and Staphylococcus aureus demonstrated antibacterial activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). nih.gov The thiazolidine-2,4-dione ring in these inhibitors plays a crucial role in binding to the active site of the Mur ligase enzymes. nih.gov While direct evidence for this compound as a Mur ligase inhibitor is not yet available, its structural features suggest it could potentially interact with these enzymes. The fluorine substitution could further enhance this interaction.

A common mechanism of bacterial resistance to antimicrobial agents involves the modification of the drug's target. crstoday.comresearchgate.net This can occur through spontaneous mutations in the genes encoding the target protein, which alters its structure and reduces the binding affinity of the drug. crstoday.comresearchgate.net For example, resistance to quinolone antibiotics often arises from mutations in the genes for DNA gyrase and topoisomerase IV. researchgate.net

In the context of chromene derivatives, bacteria could develop resistance by altering the structure of enzymes or other proteins that these compounds target. If this compound derivatives act by inhibiting a specific bacterial enzyme, mutations in the gene encoding that enzyme could lead to resistance. The effectiveness of the antimicrobial agent would be diminished as it would no longer be able to bind to its modified target with high affinity.

Active efflux pumps are membrane proteins that bacteria use to expel a wide range of toxic substances, including antibiotics. mdpi.comnih.govnih.gov The overexpression of these pumps is a significant mechanism of multidrug resistance (MDR) in bacteria. mdpi.com Efflux pump inhibitors (EPIs) are compounds that can block these pumps, thereby restoring the efficacy of antibiotics. nih.gov

Chromene derivatives have been investigated for their potential to modulate bacterial efflux pumps. For instance, certain benzochromene derivatives have been identified as highly specific inhibitors of the NorA efflux pump in S. aureus, which is known to confer resistance to fluoroquinolones. rsc.org By inhibiting these pumps, such compounds can increase the intracellular concentration of antibiotics, making the bacteria susceptible once again. The structural characteristics of this compound suggest it could also interact with bacterial efflux pumps, potentially acting as an EPI. The fluorine atom may enhance its ability to bind to and inhibit these pumps.

**Table 2: Modulation of Ciprofloxacin (CPX) MIC by a Benzochromene Derivative (BC9) against *S. aureus***

Strain Compound MIC of CPX (µg/mL) Fold Reversal
ATCC CPX alone - -
ATCC BC9 + CPX - 128
MRSA Isolate CPX alone - -
MRSA Isolate BC9 + CPX - 4

Data adapted from a study on benzochromene derivatives as NorA efflux pump inhibitors. rsc.org

Inhibition of bacterial DNA replication is a proven strategy for effective antimicrobial therapy. mdpi.com Fluoroquinolones, for example, act by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. youtube.com Some chromene derivatives have also been shown to interfere with DNA replication and synthesis, leading to bacterial cell death. ajrconline.org

While the precise mechanism of how this compound might interfere with DNA replication is not fully elucidated, it is plausible that it could interact with key enzymes involved in this process. The planar structure of the chromene ring system could allow it to intercalate into DNA or bind to the active sites of enzymes like DNA polymerase or helicase, thereby disrupting the replication process. Further studies are needed to confirm this hypothesis and to identify the specific molecular targets of this compound within the bacterial DNA replication machinery.

Antioxidant Mechanisms of Action

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged. exlibrisgroup.com

Chromene derivatives have been recognized for their antioxidant properties. exlibrisgroup.combiointerfaceresearch.com The mechanism of action often involves the donation of a hydrogen atom from a hydroxyl group on the chromene ring to a free radical, thereby neutralizing it. The resulting chromenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger.

The introduction of a fluorine atom into the chromene ring, as in this compound, can influence its antioxidant activity. Theoretical studies on fluorinated derivatives of other antioxidants, such as ferulic acid, have shown that fluorination can alter the molecule's stability, solubility, and electronic properties, which in turn can affect its pharmacological activity. nih.gov While some studies on dihydropyran-2,4-diones have demonstrated their free radical scavenging activity, nih.gov the specific antioxidant mechanism of this compound requires further investigation. It is hypothesized that the fluorine atom could modulate the electron density of the aromatic ring, potentially enhancing the hydrogen-donating ability of any hydroxyl groups or influencing the stability of the resulting radical.

Table 3: Free Radical Scavenging Activity of a Chromene-Hydrazone Derivative

Compound Concentration (mM) % Radical Scavenging Activity
Sulfonylhydrazone derivative 0.125 77
Butylated hydroxyanisole (BHA) - 81

Data from a study on the synthesis and radical scavenging activity of chromene-hydrazone hybrids. exlibrisgroup.com

Reactive Oxygen Species (ROS) Scavenging

Derivatives of the chromene-2,4-dione scaffold are recognized for their capacity to neutralize harmful reactive oxygen species (ROS). This activity is crucial for mitigating oxidative stress, a pathological condition implicated in numerous diseases. The core structure, featuring a benzene (B151609) ring fused to a pyran-dione ring, provides a favorable framework for antioxidant action. The introduction of a fluorine atom at the 6-position can modulate the electron density of the aromatic ring, thereby influencing the molecule's ability to donate electrons or hydrogen atoms to neutralize free radicals.

The primary mechanism of ROS scavenging involves the compound acting as a free radical scavenger. It can directly interact with and neutralize highly reactive species such as the hydroxyl radical (•OH) and superoxide (B77818) anion (O₂⁻•). The phenolic hydroxyl group, which can be present in derivatives or formed through tautomerization of the dione structure, is often a key player in this process.

Hydrogen Atom Transfer (HAT) Pathways

The Hydrogen Atom Transfer (HAT) mechanism is a fundamental pathway through which phenolic antioxidants exert their effects. In this process, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it and converting the antioxidant into a less reactive radical species. For chromene-2,4-dione derivatives, this mechanism is plausible, particularly if the structure allows for the presence of a labile hydrogen atom.

The enol form of the 2,4-dione system can provide a hydroxyl group that participates in HAT. The bond dissociation enthalpy (BDE) of the O-H bond is a critical parameter in this context; a lower BDE facilitates easier hydrogen donation. The fluorine atom at the 6-position, being strongly electron-withdrawing, can influence the BDE of potential H-donating sites on the molecule. This effect can either enhance or diminish the HAT activity depending on the specific molecular geometry and electronic configuration.

Studies on similar flavonoid and coumarin (B35378) structures have extensively documented the role of HAT in their antioxidant activity. The resulting antioxidant radical is often stabilized by resonance, delocalizing the unpaired electron across the aromatic system, which prevents it from becoming a pro-oxidant.

Electron Transfer Mechanisms

In addition to HAT, antioxidant activity can proceed via electron transfer mechanisms, such as the Sequential Proton-Loss Electron-Transfer (SPLET) or Single Electron Transfer-Proton Transfer (SET-PT). In the SET-PT mechanism, the antioxidant molecule first donates an electron to a free radical, forming a radical cation. This is followed by the transfer of a proton to neutralize the species.

Metal Ion Chelation Strategies

Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can contribute to oxidative stress by catalyzing the formation of highly reactive hydroxyl radicals via the Fenton reaction. Molecules that can chelate these metal ions, sequestering them and rendering them redox-inactive, exhibit significant antioxidant properties.

The 2,4-dione functional group within the this compound structure presents a potential site for metal ion chelation. The two carbonyl oxygens can act as a bidentate ligand, forming a stable complex with a metal ion. This chelating action prevents the metal ion from participating in redox cycling and ROS generation. The effectiveness of chelation depends on the stability of the resulting metal-ligand complex. While specific studies on the metal chelating ability of this compound are not widely available, the structural motif is analogous to other known metal-chelating agents like β-diketones.

Table 1: Potential Antioxidant Mechanisms of Chromene-2,4-dione Derivatives

MechanismDescriptionKey Molecular FeatureInfluence of 6-Fluoro Group
ROS Scavenging Direct neutralization of free radicals like •OH and O₂⁻•.Aromatic ring system and potential H-donating groups.Modulates electron density and reactivity of the scaffold.
HAT Pathway Donation of a hydrogen atom to a free radical.Labile O-H bond (e.g., from enol form).Influences the Bond Dissociation Enthalpy (BDE) of the H-donating group.
Electron Transfer Donation of an electron to a free radical (SET-PT).Low Ionization Potential (IP).Tends to increase the Ionization Potential, potentially disfavoring this pathway.
Metal Chelation Sequestration of pro-oxidant metal ions (e.g., Fe²⁺, Cu²⁺).2,4-dione moiety acting as a bidentate ligand.May alter the electronic properties and stability of the metal-ligand complex.

Modulation of Endogenous Antioxidant Enzyme Systems

Beyond direct scavenging, some compounds can exert antioxidant effects by upregulating the expression or activity of the body's own antioxidant enzymes. This endogenous defense system includes enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). These enzymes work in concert to neutralize ROS. For example, SOD converts superoxide radicals into hydrogen peroxide, which is then detoxified into water and oxygen by catalase.

Certain phenolic compounds have been shown to activate transcription factors, such as Nrf2 (Nuclear factor erythroid 2-related factor 2), which is a master regulator of the antioxidant response. Activation of Nrf2 leads to the increased synthesis of a wide array of antioxidant and detoxification enzymes. While direct evidence for this compound is scarce, it is plausible that this class of compounds could interact with such signaling pathways, thereby bolstering cellular defenses against oxidative stress.

Other Pharmacological and Biological Activities

Anti-inflammatory Mechanisms

Inflammation is a complex biological response intricately linked with oxidative stress. Many agents that possess antioxidant activity also exhibit anti-inflammatory properties. The mechanisms for the anti-inflammatory action of chromene derivatives often involve the inhibition of key enzymes and signaling pathways in the inflammatory cascade.

One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the synthesis of pro-inflammatory prostaglandins. By blocking the active site of this enzyme, such compounds can reduce swelling, pain, and other hallmarks of inflammation. Another related target is 5-lipoxygenase (5-LOX), an enzyme that produces leukotrienes, another class of inflammatory mediators.

Antidiabetic Mechanisms (e.g., PPAR-γ Receptor Activation)

The potential antidiabetic effects of chromene derivatives are significantly linked to their ability to activate the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). PPAR-γ is a nuclear receptor that is a key regulator of glucose and lipid metabolism. nih.gov Upon activation by a ligand, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs). nih.gov This binding initiates the transcription of genes involved in improving insulin (B600854) sensitivity and managing glucose homeostasis. nih.gov

Research into closely related structures, specifically 6-sulfonamide-2H-chromene derivatives, has provided direct evidence for this mechanism. nih.gov A study investigating a series of these compounds demonstrated their potential as PPAR-γ activators. The in vitro PPAR-γ transactivation assay revealed that certain derivatives exhibited potent activity, in some cases surpassing that of the established antidiabetic drug, Pioglitazone. nih.gov For instance, 3-cyano-2-imino-2H-chromene-6-sulfonamide and a 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative showed significant potency, indicating that the chromene scaffold, particularly with substitution at the 6-position, is a viable framework for designing PPAR-γ agonists. nih.gov

The activation of PPAR-γ by these compounds suggests a mechanism for enhancing insulin sensitivity and improving glucose metabolism, which are central to the management of type 2 diabetes. nih.gov

Table 1: In Vitro PPAR-γ Transactivation Activity of Chromene-6-Sulfonamide Derivatives
CompoundStructure DescriptionIC₅₀ (µg/mL)
Derivative 23-cyano-2-imino-2H-chromene-6-sulfonamide3.152 ± 0.03
Derivative 92-oxo-6-sulfamoyl-2H-chromene-3-carboxamide3.706 ± 0.32
Pioglitazone (Control)Reference Drug4.884 ± 0.29
Data sourced from a study on 6-sulfonamide-2H-chromene derivatives. nih.gov

Monoamine Oxidase Inhibition

The chromenone scaffold, the core structure of this compound, has been identified as a promising framework for the development of monoamine oxidase (MAO) inhibitors. cabidigitallibrary.org MAOs, which exist in two isoforms (MAO-A and MAO-B), are enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin (B10506), dopamine, and norepinephrine. mdpi.comresearchgate.net Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain, a strategy employed in the treatment of depression and neurodegenerative disorders like Parkinson's disease. cabidigitallibrary.orgmdpi.com

Studies have shown that flavonoid and chromenone derivatives can exhibit notable MAO-A and MAO-B inhibitory properties. cabidigitallibrary.org The specific activity and selectivity towards either isoform are influenced by the substitution patterns on the chromenone ring. For example, research on related chalcone structures, which also feature a core aromatic ketone structure, has demonstrated that fluorinated derivatives can be potent and selective MAO-B inhibitors. nih.gov While direct inhibitory data for this compound is not extensively detailed in the literature, the established activity of the broader chromenone class suggests that it is a plausible mechanism of action that warrants further investigation. cabidigitallibrary.org The fluorine atom at the 6-position could play a critical role in modulating the binding affinity and selectivity for MAO isoforms.

Investigation of Serotonin Transporter Activity

The serotonin transporter (SERT) is a key protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signal. nih.gov It is a primary target for many antidepressant medications. The investigation of fluorinated compounds as ligands for SERT is an active area of research, particularly for the development of imaging agents for positron emission tomography (PET) to study the transporter in vivo. nih.gov

A study focusing on a series of fluorinated diphenylchalcogen derivatives found that several compounds displayed high affinity for SERT, with Kᵢ values in the low nanomolar range. nih.gov Although the core structure of these compounds differs from the chromene scaffold, this research highlights that the incorporation of fluorine into molecules can yield potent SERT ligands. The electronegativity and size of the fluorine atom can significantly influence binding interactions with the transporter protein. At present, there is limited direct evidence linking this compound or its close derivatives to significant activity at the serotonin transporter. Further research would be necessary to establish whether this specific scaffold interacts with SERT and to what extent the 6-fluoro substitution contributes to any potential affinity.

Interleukin-6 Signaling Pathway Blockade

Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in inflammation. nih.gov Dysregulation of IL-6 signaling is implicated in various inflammatory diseases. The blockade of this pathway is a therapeutic strategy for these conditions. There is an indirect mechanistic link between the activation of PPAR-γ and the modulation of IL-6 signaling.

Studies have demonstrated that the activation of PPAR-γ can lead to a reduction in the levels of pro-inflammatory markers, including IL-6. rsc.org This anti-inflammatory effect is a known consequence of PPAR-γ activation. Therefore, if this compound derivatives act as PPAR-γ agonists, as suggested by studies on analogous compounds, they could indirectly lead to a blockade or dampening of IL-6 signaling. nih.govrsc.org This would occur not by direct binding to the IL-6 receptor but by the downstream anti-inflammatory effects initiated by PPAR-γ. This potential mechanism connects the antidiabetic and anti-inflammatory activities of this class of compounds.

Structure Activity Relationship Sar and Lead Optimization Studies of 6 Fluorochromene 2,4 Dione Analogues

Systematic Chemical Modification and SAR Elucidation

The elucidation of SAR for the chromene-2,4-dione scaffold involves the synthesis of a diverse library of analogues where specific parts of the molecule are systematically altered. This process allows researchers to identify key structural motifs and functional groups that are essential for the desired biological effect. For instance, various derivatives of the parent 4-hydroxycoumarin (B602359) (a tautomeric form of chromene-2,4-dione) have been synthesized to explore their therapeutic potential. arabjchem.org The synthesis often involves condensation reactions of 4-hydroxycoumarin with various aldehydes or other electrophilic reagents to introduce diversity at the 3-position of the chromene ring. researchgate.net

These systematic modifications can include altering substituents on the benzo portion of the chromene ring, modifying functional groups at the 3-position, and introducing different heterocyclic rings. By comparing the biological activities of these newly synthesized compounds with the parent structure, researchers can deduce critical SAR insights. For example, studies on related (Z)-[(2H-chromen-3-yl)methylene]azolidinones revealed that substituents on the chromene ring, such as 6-bromo or 6-fluoro groups, can have positive effects on cytotoxic activity, depending on the specific cell line being tested. nih.gov This methodical approach helps in building a comprehensive map of how structural changes influence the compound's interaction with its biological target.

Impact of Substituent Patterns on Biological Potency and Selectivity

The type and position of substituents on the chromene-2,4-dione framework dramatically influence the molecule's electronic, steric, and lipophilic properties, which in turn dictate its biological potency and selectivity.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry due to its unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon. nih.gov The position and number of fluorine atoms can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity to its target. nih.govsci-hub.box

In studies of related furochromone derivatives, the presence of a trifluoromethyl group (a strong electron-withdrawing moiety) was found to increase biological activity. Molecular docking studies suggested that the highly electronegative fluorine atoms participate in hydrogen and halogen bonding interactions with amino acid residues in enzyme targets, likely accounting for the observed increase in potency. nih.gov Conversely, research on other classes of compounds, such as classical cannabinoids, has shown that fluorine substitution at certain key positions can have a significant detrimental effect on receptor binding affinity. nih.gov This highlights the context-dependent and position-specific impact of fluorination, underscoring the necessity of precise placement on the 6-Fluorochromene-2,4-dione scaffold to achieve optimal activity. The addition of a 2,4,5-trifluorophenyl group in one class of inhibitors, for example, gave a modest enhancement of enzyme inhibition over a difluoro analogue. sci-hub.box

The electronic nature of substituents on the chromene-2,4-dione ring system is a key factor in modulating biological activity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can influence the molecule's acidity, basicity, and ability to participate in hydrogen bonding or π-π stacking interactions.

SAR studies on related heterocyclic systems have consistently shown the importance of these electronic effects. For example, the removal of a strong electron-withdrawing nitro group from one analogue resulted in a threefold decrease in biological activity, indicating its importance for molecular recognition. smolecule.com In another study on furochromone derivatives, carbaldehyde analogues with an electron-donating group (e.g., methoxy) at the para-position of a phenyl substituent showed significantly higher inhibitory activity against COX-2 compared to those with halogens (EWGs). nih.gov Similarly, SAR analysis of certain coumarin-chalcone hybrids revealed that electron-withdrawing groups, particularly fluorine, were important factors for their antibacterial activity. researchgate.net This demonstrates that a delicate electronic balance is often required, and the optimal choice between an EDG or an EWG depends heavily on the specific biological target and the nature of the binding site interactions.

Compound ClassSubstituent TypeEffect on Biological ActivityReference
Thiazolidine-dione derivativeNitro (EWG)Removal led to a 3x decrease in potency smolecule.com
Furochromone derivativeMethoxy (EDG)Increased inhibitory activity against COX-2 nih.gov
Coumarin-chalcone hybridFluorine (EWG)Important for antibacterial activity researchgate.net
Furochromone derivativeTrifluoromethyl (Strong EWG)Increased biological activity, likely via halogen bonding nih.gov

Computational Chemistry Approaches in SAR and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid evaluation of compound libraries and providing deep insights into the molecular basis of drug action. These in silico methods are frequently used to guide the synthesis and optimization of lead compounds like this compound analogues.

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For example, docking studies on furochromone derivatives helped to rationalize their biological activity by revealing specific hydrogen and halogen bonding interactions between the fluorine atoms of a trifluoromethyl group and residues within the target enzyme's active site. nih.gov Such studies allow researchers to visualize and understand the key interactions driving binding affinity, providing a rational basis for designing new analogues with improved potency.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activities. By developing a mathematical equation, QSAR models can predict the activity of novel, unsynthesized compounds.

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic effects, steric parameters, and topology. A regression analysis is then performed to build a model that links these descriptors to the observed biological activity. While a specific QSAR model for this compound was not found in the searched literature, this approach has been successfully applied to related coumarin-containing structures. For instance, a QSAR model based on linear regression analysis was proposed for a series of coumarin-chalcone hybrids to understand their antibacterial properties. researchgate.net Similarly, 3D-QSAR analyses have been performed on other coumarin (B35378) derivatives to elucidate the structural requirements for potent enzyme inhibition. arabjchem.org These models provide powerful predictive tools that can prioritize the synthesis of the most promising candidates, thereby saving significant time and resources in the lead optimization process.

Based on a comprehensive search for scientific literature, there are no specific, publicly available research articles detailing the application of the requested advanced computational studies—Pharmacophore Modeling, Molecular Docking, Molecular Dynamics Simulations, Absolute Binding Free Energy (ABFE) Calculations, Induced Fit Docking, and iterative DMTA cycles—solely on the chemical compound “this compound” and its direct analogues.

The search results yielded information on related but structurally distinct molecules, such as 6-fluoroquinolines or other chromene derivatives, as well as general methodology papers describing the computational techniques themselves. However, no documents were found that provide the specific data and detailed research findings necessary to construct an accurate and scientifically rigorous article on this compound within the strict confines of the provided outline.

Therefore, it is not possible to generate the requested article without the foundational scientific studies that focus specifically on this compound. Writing the article would require speculating or incorrectly applying data from unrelated compounds, which would violate the core requirements of scientific accuracy and adherence to the specified subject.

Advanced Characterization and Research Applications of 6 Fluorochromene 2,4 Dione in Chemical Biology

Spectroscopic Techniques for Structural Confirmation and Interaction Analysis

Elucidating the precise chemical structure and understanding the intermolecular interactions of 6-Fluorochromene-2,4-dione are paramount for its application as a functional molecule. A suite of spectroscopic techniques is employed for this purpose, providing detailed insights into its electronic and three-dimensional architecture.

In a study detailing the synthesis and characterization of a "6-Fluoro coumarin (B35378)," which corresponds to the coumarin tautomer of this compound, the following NMR data were reported. nih.gov

¹H NMR Chemical Shifts (δ, ppm) ¹³C NMR Chemical Shifts (δ, ppm)
8.01 (d, 1H)160.5
7.65 (dd, 1H)155.2
7.38 (m, 2H)144.1
6.54 (d, 1H)120.3
119.5
118.7
117.9
115.8
110.4
Table 1: Experimentally determined ¹H and ¹³C NMR chemical shifts for 6-Fluoro coumarin. nih.gov

These spectral data are consistent with the proposed structure of 6-Fluoro-4-hydroxycoumarin, with the characteristic signals for the aromatic and pyrone ring protons and carbons. Theoretical calculations using density functional theory (DFT) at the B3LYP/Aug-CC-Pvdz level have shown good correlation with the experimental chemical shifts, further validating the structural assignment. nih.gov

While NMR spectroscopy provides structural information in the solution state, X-ray diffraction analysis is the gold standard for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique allows for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

To date, a specific single-crystal X-ray structure of this compound or its 4-hydroxycoumarin (B602359) tautomer has not been reported in the publicly available literature. However, X-ray diffraction studies on closely related coumarin derivatives have provided valuable insights into the solid-state conformation of the chromene ring system. For instance, studies on other fluorinated coumarins have detailed their crystal structures, revealing the planarity of the coumarin core and the influence of substituents on the crystal packing. These studies serve as a valuable reference for predicting the solid-state behavior of this compound.

UV/Visible absorption spectroscopy is a fundamental technique for characterizing the electronic properties of this compound. The absorption spectrum reveals the wavelengths of light that the molecule absorbs, which correspond to electronic transitions from the ground state to various excited states.

Experimental studies on 6-Fluoro coumarin have identified multiple absorption bands. nih.gov The primary absorption maxima (λmax) are observed at 319 nm, 269 nm, and 215 nm. nih.gov These absorption bands are attributed to π-π* transitions within the conjugated system of the coumarin scaffold. The position and intensity of these bands can be influenced by the solvent polarity, reflecting the solvatochromic nature of the compound. Theoretical calculations have corroborated these experimental findings, providing a deeper understanding of the electronic transitions involved. nih.gov

Experimental λmax (nm)
319
269
215
Table 2: UV/Visible absorption maxima for 6-Fluoro coumarin. nih.gov

Photophysical Properties and Fluorescent Applications in Biological Research

The fluorescent properties of this compound are of significant interest for its application as a molecular probe in biological systems. Understanding its photophysical behavior, including its efficiency of light emission and its sensitivity to the local environment, is crucial for designing effective fluorescent sensors and imaging agents.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for fluorescent probes to ensure a bright signal. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, is another important parameter. A large Stokes shift is advantageous as it minimizes self-absorption and improves the signal-to-noise ratio.

For 6-Fluoro coumarin, the fluorescence emission maximum has been reported at 416 nm, resulting in a blue-purple fluorescence. nih.gov While a specific quantum yield for this compound is not explicitly stated in the primary literature, studies on similar 6-substituted coumarin derivatives have reported quantum yields that are influenced by the nature of the substituent. For instance, the introduction of aryl groups at the 6-position of the coumarin ring has been shown to result in compounds with interesting fluorescence quantum yields and large Stokes shifts.

λem (nm)
416
Table 3: Fluorescence emission maximum for 6-Fluoro coumarin. nih.gov

A key feature of many fluorescent molecules is their sensitivity to changes in their local environment, such as pH or the presence of specific metal ions. This property can be harnessed to develop fluorescent sensors for these analytes.

Similarly, coumarin derivatives have been explored as fluorescent chemosensors for various metal ions. The binding of a metal ion to a coumarin-based ligand can lead to changes in the fluorescence intensity or a shift in the emission wavelength, providing a detectable signal. For instance, certain coumarin derivatives have been shown to exhibit a selective "turn-off" or "turn-on" fluorescent response in the presence of specific metal ions like Fe³⁺ or Al³⁺. Although there is no specific literature detailing the use of this compound as a metal ion sensor, its structural features suggest potential for such applications, which remains an area for future investigation.

Development of this compound Derivatives as Fluorescent Probes and Biomarkers

The strategic incorporation of fluorine into the chromene-2,4-dione (also known as coumarin) scaffold has led to the development of a novel class of fluorescent probes and biomarkers with enhanced photophysical and biological properties. Fluorine's high electronegativity and small size allow for subtle yet impactful electronic modulation of the coumarin core, influencing its fluorescence quantum yield, Stokes shift, and environmental sensitivity. These modifications have been harnessed to create probes for specific biological targets and applications.

One significant area of development is in the creation of tracers for in vivo imaging techniques like Positron Emission Tomography (PET). A series of fluorinated coumarin derivatives have been synthesized and evaluated for their potential as selective PET tracers for imaging monoamine oxidase-B (MAO-B). nih.gov MAO-B is a key biomarker for neuroinflammatory responses and various neurodegenerative diseases. nih.gov In these studies, the structure-activity relationship of fluorinated coumarins was investigated to optimize their affinity and selectivity for MAO-B. nih.gov This research led to the identification of a promising PET tracer, [¹⁸F]8, which demonstrated high affinity for MAO-B and suitable pharmacokinetic properties for brain imaging in preclinical studies. nih.gov

Furthermore, the introduction of fluorine atoms at various positions on the coumarin ring has been shown to fine-tune the spectral properties of these dyes. For instance, derivatives of 6,8-difluoro-7-hydroxycoumarin, such as the Marina Blue and Pacific Blue dyes, are notable for their strong fluorescence at neutral pH. thermofisher.com The fluorine substituents lower the pKa of the 7-hydroxyl group by 2-3 log units compared to their non-fluorinated counterparts, making them highly fluorescent under physiological conditions. thermofisher.com This characteristic is crucial for their use as reliable fluorescent labels for biomolecules in cellular environments.

The versatility of the coumarin scaffold allows for the attachment of various functional groups, in addition to fluorine, to create targeted probes. For example, coumarin derivatives have been functionalized with boronic acids to serve as fluorescent sensors. nih.gov While not all examples explicitly feature a 6-fluoro substitution, the principles of their design—combining the fluorescent core with a target-recognizing moiety—are directly applicable to the development of this compound-based probes. The inherent fluorescence of the coumarin core, enhanced by fluorination, makes it an excellent reporter for these sensing applications.

Below is a table summarizing key characteristics of developed fluorinated coumarin derivatives.

Derivative ClassTarget/ApplicationKey Features
Fluorinated CoumarinsMonoamine Oxidase-B (MAO-B) PET ImagingHigh affinity and selectivity for MAO-B, suitable for in vivo brain imaging. nih.gov
6,8-difluoro-7-hydroxycoumarins (e.g., Marina Blue, Pacific Blue)Biomolecule LabelingStrong fluorescence at neutral pH due to lowered pKa of the hydroxyl group. thermofisher.com
6-ArylcoumarinsPotential Biomarkers for Cellular ImagingHigh fluorescence quantum yield and large Stokes shifts. nih.gov

Applications in Cellular Imaging and Biological System Visualization

Derivatives of this compound and related fluorinated coumarins have found significant application in cellular imaging and the visualization of complex biological systems, owing to their favorable photophysical properties and cell permeability. These probes offer the ability to track cellular components and processes with high spatial and temporal resolution.

In the realm of in vivo imaging, fluorinated coumarin derivatives have been successfully employed for PET imaging of the brain. nih.gov The tracer [¹⁸F]8, a fluorinated coumarin derivative, has shown the ability to cross the blood-brain barrier and selectively bind to MAO-B, allowing for the visualization of this enzyme's distribution and activity in living organisms. nih.gov This is particularly valuable for studying neurodegenerative diseases where MAO-B is a significant biomarker. nih.gov Ex vivo autoradiography studies have further confirmed the specific binding of these tracers to MAO-B-rich regions. nih.gov

For cellular-level imaging, the fluorescence of coumarin derivatives allows for clear visualization of cellular structures. Studies using 6-arylcoumarin derivatives have demonstrated their utility as potential biomarkers in both living and fixed cells. nih.gov These compounds have been used to image Nthy-ori 3-1 cells, where their fluorescence provides a distinct signal, often contrasted with nuclear stains like DAPI to reveal their subcellular distribution. nih.gov

The development of coumarin-based probes with specific cellular targets is an active area of research. For example, while not specifically 6-fluoro derivatives, other coumarin-based probes have been designed to localize within specific organelles, such as the endoplasmic reticulum or lipid droplets, by modifying their lipophilicity and charge. This targeted approach is crucial for studying the function and dynamics of these organelles in health and disease. The principles guiding this targeted delivery can be applied to this compound to develop organelle-specific probes.

The table below highlights some applications of fluorinated and other coumarin derivatives in biological imaging.

ApplicationProbe TypeImaging ModalityTarget/Observation
NeuroimagingFluorinated Coumarin Derivative ([¹⁸F]8)Positron Emission Tomography (PET)Monoamine Oxidase-B (MAO-B) in the brain. nih.gov
Cellular Imaging6-Arylcoumarin DerivativesFluorescence MicroscopyVisualization within Nthy-ori 3-1 cells. nih.gov
Subcellular TraffickingLipophilic Coumarin DerivativesFluorescence MicroscopyMonitoring the intracellular localization of nanoparticles. nih.gov

Bioassay Development for Investigating this compound Biological Activities

Bioassays are essential tools for determining the biological activities and potential therapeutic applications of novel compounds. For this compound and its derivatives, various bioassays can be developed, primarily leveraging their fluorescent properties.

One of the most established applications of coumarin derivatives is in enzyme activity assays. Fluorinated versions of these substrates, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (B84403) (DiFMUP), are used to detect phosphatase activity. thermofisher.com In this type of assay, the non-fluorescent DiFMUP is cleaved by phosphatases to produce the highly fluorescent 6,8-difluoro-4-methylumbelliferone. The resulting increase in fluorescence provides a direct and sensitive measure of enzyme activity. This "turn-on" fluorescence mechanism is a common strategy in designing fluorogenic probes for a wide range of enzymes.

In addition to enzyme assays, the biological activity of fluorinated coumarins is assessed through cell-based assays. For instance, before a probe can be used for cellular imaging, its biocompatibility and potential cytotoxicity must be evaluated. Standard assays, such as the MTT assay, are used to determine the concentration range at which the compound does not harm the cells, ensuring that the observed fluorescence is not an artifact of cellular stress or death.

Furthermore, competitive binding assays are crucial in the development of targeted probes and potential therapeutics. For the fluorinated coumarin derivatives targeting MAO-B, their inhibitory activity was determined using assays that measure the displacement of a known radioligand from the enzyme. nih.gov The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays, indicating the potency of the compound. The selectivity for MAO-B over the related MAO-A isoform is also determined through similar comparative assays. nih.gov

The following table summarizes bioassays relevant to the investigation of this compound and its derivatives.

Bioassay TypePurposePrincipleKey Parameter(s)
Fluorogenic Enzyme AssayTo measure enzyme activity (e.g., phosphatases).Enzymatic cleavage of a non-fluorescent fluorinated coumarin substrate to a fluorescent product.Rate of fluorescence increase.
Cell Viability Assay (e.g., MTT)To assess the cytotoxicity of the compound.Measurement of metabolic activity as an indicator of cell viability.IC₅₀ (half-maximal inhibitory concentration for cytotoxicity).
Competitive Binding AssayTo determine the binding affinity and selectivity for a target protein (e.g., MAO-B). nih.govDisplacement of a radiolabeled or fluorescent ligand from the target by the test compound. nih.govIC₅₀ (half-maximal inhibitory concentration), Ki (inhibitory constant). nih.gov

Q & A

Q. What are the established synthetic routes for 6-Fluorochromene-2,4-dione?

  • Methodological Answer : Synthesis of fluorinated chromene derivatives typically involves cyclization or annulation strategies. For example, base-mediated annulation of ortho-hydroxychalcones with bromoallyl sulfones has been used to construct 4H-chromene scaffolds (e.g., as described in ). For this compound, fluorination can be achieved via electrophilic substitution or late-stage fluorination using reagents like Selectfluor. Key steps include:
  • Cyclocondensation under basic conditions (e.g., KOH/EtOH).
  • Fluorination at the 6-position using fluorinating agents.
    Table 1 : Example Reaction Conditions for Chromene Synthesis (adapted from ):
SubstrateBaseSolventTemperature (°C)Yield (%)
o-HydroxychalconeKOHEtOH8075–85

Structural confirmation via NMR and X-ray crystallography is critical (see ).

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde (a related compound) was resolved at 100 K with an R factor of 0.036, revealing bond lengths and angles ( ). Key parameters:
  • C–C bond lengths : 1.34–1.46 Å.
  • Dihedral angles : Planar chromene core with fluorine-induced distortions.
    Complementary techniques:
  • NMR : 19F^{19}\text{F} NMR to confirm fluorine position (δδ ~ -110 ppm for aromatic F).
  • IR : Stretching frequencies for carbonyl (C=O: ~1700 cm1^{-1}) and fluorinated aromatic rings.
    (References: )

Q. What initial biological screening approaches are used for fluorinated chromene derivatives?

  • Methodological Answer : While direct data on this compound is limited, analogous compounds (e.g., 7-[(2-fluorophenyl)methoxy]-4-phenyl-chromen-2-one) are screened for:
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
    Standard protocols:
  • Dose-response curves : 0–100 µM, 48-hour incubation.
  • Control compounds : Doxorubicin (anticancer) or ampicillin (antimicrobial).
    (Adapted from methodologies in )

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic properties of this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact exchange terms ( ) improve accuracy for fluorinated systems. Steps:

Geometry optimization : B3LYP/6-311++G(d,p) basis set.

Electronic analysis : HOMO-LUMO gaps, electrostatic potential maps.

Thermochemistry : Atomization energy calculations (error < 3 kcal/mol, as in ).
Table 2 : DFT Performance Metrics (adapted from ):

FunctionalAverage Error (kcal/mol)
B3LYP2.4
LSDA5.8
Use polarizable continuum models (PCM) for solvent effects. (References: )

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

  • Methodological Answer : Iterative validation is key ( ):
  • Cross-checking : Compare experimental 13C^{13}\text{C} NMR shifts with DFT-predicted values (GIAO method).
  • Error analysis : Identify outliers (e.g., fluorine-induced deshielding).
  • Dynamic effects : Include nuclear vibrational corrections (VPT2) for IR spectra.
    Example: If computational UV-Vis spectra deviate, re-evaluate solvent models or excited-state methods (TD-DFT vs. CASSCF).

Q. How does fluorination at the 6-position influence the reactivity of chromene-2,4-dione?

  • Methodological Answer : Fluorine’s electronegativity alters electron density:
  • Nucleophilic attack : Reduced at C-2/C-4 due to electron-withdrawing effects.
  • Photophysical properties : Enhanced fluorescence quantum yield via rigidification.
    Experimental validation:
  • Kinetic studies : Monitor reaction rates with/without fluorine.
  • X-ray crystallography : Compare bond critical points (BCPs) via QTAIM analysis.
    (References: )

Q. What advanced techniques elucidate biological target interactions for fluorochromenes?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina to predict binding with enzymes (e.g., cyclooxygenase-2).
  • SAR studies : Modify substituents (e.g., trifluoromethyl groups) and assay activity.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
    Example: Fluorine’s role in enhancing blood-brain barrier penetration for CNS targets.

Key Notes

  • Data Gaps : Direct studies on this compound are limited; methodologies are extrapolated from structurally related compounds.

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